An In-depth Technical Guide to Silylated Pyridines: Focus on 2-[3-(Trimethylsilyl)propyl]pyridine and its Analogs
An In-depth Technical Guide to Silylated Pyridines: Focus on 2-[3-(Trimethylsilyl)propyl]pyridine and its Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the physical and chemical properties of 2-[3-(Trimethylsilyl)propyl]pyridine. An extensive search of scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular compound. To provide valuable context and practical insights for researchers in the field, this document focuses on the well-characterized and structurally related analog, 2-(Trimethylsilyl)pyridine. The guide details the physical properties, chemical reactivity, and synthesis of this core analog, offering a foundational understanding that can be extrapolated to the target molecule. Additionally, the influence of the propyl linker is discussed in the context of general principles of organic chemistry. This guide is intended to be a practical resource for scientists working with silylated pyridine derivatives in drug discovery and materials science.
Introduction and Statement on Data Availability
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key intermolecular interactions. The introduction of organosilicon moieties, such as the trimethylsilyl (TMS) group, can significantly alter the pharmacokinetic and physicochemical properties of a parent molecule, including its lipophilicity, metabolic stability, and receptor-binding affinity.
The target of this guide, 2-[3-(Trimethylsilyl)propyl]pyridine, represents a logical conjunction of these two important chemical motifs. However, a comprehensive review of available scientific literature and chemical supplier databases indicates that this specific compound is not well-documented. There is a notable absence of published experimental data regarding its physical constants, spectral characterization, and established synthetic protocols.
In contrast, the isomeric compound 2-(Trimethylsilyl)pyridine (CAS 13737-04-7), where the TMS group is directly attached to the pyridine ring, is well-characterized and commercially available.[1][2] This guide will, therefore, provide a detailed analysis of 2-(Trimethylsilyl)pyridine as a primary reference compound. Understanding the properties and synthesis of this close analog provides the most reliable foundation for predicting the behavior of and designing synthetic routes to the target molecule, 2-[3-(Trimethylsilyl)propyl]pyridine.
The key structural difference is the presence of a propyl linker, which will influence steric hindrance, electronic effects, and overall molecular flexibility.
Figure 1. Structural comparison of the target compound and its primary analog.
Physicochemical Properties of 2-(Trimethylsilyl)pyridine
The physical and chemical properties of 2-(Trimethylsilyl)pyridine (CAS 13737-04-7) are well-documented.[1][2][3] These values serve as a crucial baseline for estimating the properties of its propyl-linked counterpart.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 13737-04-7 | [1][2][3] |
| Molecular Formula | C₈H₁₃NSi | [1][3] |
| Molecular Weight | 151.28 g/mol | [1][3] |
| Appearance | Clear colorless to brown liquid | [2] |
| Boiling Point | 47-49 °C at 5 mmHg | [1][2] |
| 181.5 ± 13.0 °C at 760 mmHg (Predicted) | [4] | |
| Density | 0.9113 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.489 | [1][2] |
| pKa (Predicted) | 6.62 ± 0.10 | [2] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [1] |
Insight for the Target Compound: The introduction of a propyl chain in 2-[3-(Trimethylsilyl)propyl]pyridine would be expected to increase the molecular weight to 193.36 g/mol . This will lead to a significant increase in the boiling point and a slight decrease in density compared to the directly substituted analog. The overall polarity will be reduced, likely affecting its solubility profile.
Chemical Properties and Reactivity
General Reactivity
The reactivity of 2-(Trimethylsilyl)pyridine is dominated by the electronic properties of the pyridine ring and the nature of the carbon-silicon bond. The pyridine nitrogen makes the ring electron-deficient, which generally makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[5]
The trimethylsilyl group can act as a bulky directing group and can be cleaved under certain conditions (desilylation), which is a useful synthetic strategy. Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions, typically occurring at the 3-position.[6]
Impact of the Propyl Linker
The three-carbon chain in 2-[3-(Trimethylsilyl)propyl]pyridine would insulate the pyridine ring from the direct electronic effects of the silicon atom. The reactivity of the pyridine ring itself would therefore be expected to be more similar to that of 2-propylpyridine. The primary reactive sites would be:
-
The Pyridine Nitrogen: Acts as a base and a nucleophile.
-
The Pyridine Ring: Can undergo C-H activation or functionalization, though it is relatively inert.
-
The Trimethylsilyl Group: The C-Si bond can be cleaved by strong electrophiles or fluoride ions.
Synthesis and Experimental Protocols
While no specific synthesis for 2-[3-(Trimethylsilyl)propyl]pyridine has been found, a plausible route could be envisioned via the hydrosilylation of 2-allylpyridine or by the reaction of a 3-(pyridin-2-yl)propyl magnesium halide with a chlorosilane.
A well-established protocol for the synthesis of the analog, 2-(Trimethylsilyl)pyridine, is provided below for reference.
Synthesis of 2-(Trimethylsilyl)pyridine via Grignard Reaction
This protocol describes the formation of a Grignard reagent from 2-chloropyridine, which is then quenched with trimethylchlorosilane.[2]
Causality: The Grignard reaction is a classic and robust method for forming carbon-carbon or carbon-heteroatom bonds. Magnesium inserts into the carbon-chlorine bond of 2-chloropyridine, creating a nucleophilic pyridylmagnesium chloride. This powerful nucleophile then attacks the electrophilic silicon atom of trimethylchlorosilane, displacing the chloride and forming the desired C-Si bond.
Figure 2. Workflow for the synthesis of 2-(Trimethylsilyl)pyridine.
Step-by-Step Protocol:
-
Apparatus Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Grignard Initiation: Magnesium chips (1.2 equivalents) are placed in the flask with anhydrous THF. A solution of 2-chloropyridine (1.0 equivalent) and trimethylchlorosilane (1.02 equivalents) in THF is prepared and placed in the dropping funnel.[2]
-
Reaction: A small portion of the chloride solution is added to the magnesium. The reaction is initiated with gentle heating and the addition of an activator like iodine or diiodomethane. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.[2]
-
Work-up: After the addition is complete, the reaction is stirred overnight at room temperature. The THF is then carefully distilled off. Benzene is added, and the mixture is refluxed and the benzene solution decanted. This extraction is repeated.[2]
-
Purification: The combined benzene extracts are concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 2-(trimethylsilyl)pyridine as a colorless liquid.[2]
Self-Validation: The purity of the final product should be confirmed by Gas Chromatography (GC). The structure should be validated using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the presence of both the pyridine and trimethylsilyl moieties and the correct molecular weight.
Potential Applications in Research and Drug Development
Pyridine derivatives are of immense interest in drug discovery. Organosilicon compounds are increasingly used as bioisosteres for carbon, offering improved metabolic stability and cell membrane permeability. Therefore, silylated pyridines like 2-[3-(Trimethylsilyl)propyl]pyridine are attractive scaffolds for:
-
Medicinal Chemistry: As building blocks for novel therapeutics targeting a wide range of diseases. The pyridine nitrogen can serve as a hydrogen bond acceptor, while the lipophilic silylpropyl group can probe hydrophobic pockets in target proteins.
-
Materials Science: As precursors for functionalized materials, ligands for catalysts, or components in organic electronics.
Conclusion
References
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PubChem. Pyridine, 2-(trimethylsilyl)-. National Center for Biotechnology Information. [Link]
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Chemsrc. 2-(Trimethylsilyl)pyridine CAS#:13737-04-7. [Link]
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The Good Scents Company. 2-propyl pyridine, 622-39-9. [Link]
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DR-NTU, Nanyang Technological University. NaH-Iodide Composite as a Soluble Hydride Donor for C3-Selective Amination of 3-Methoxypyridines. [Link]
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MDPI. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
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RSC Publishing. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]
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MDPI. diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. [Link]
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PMC, National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
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